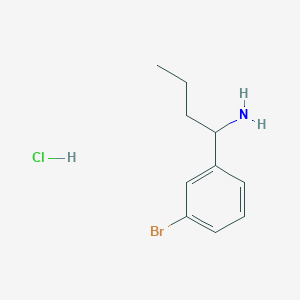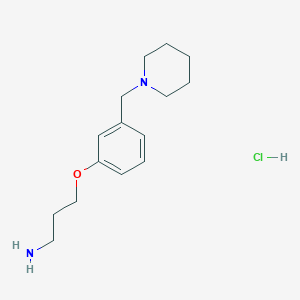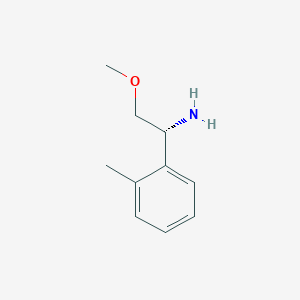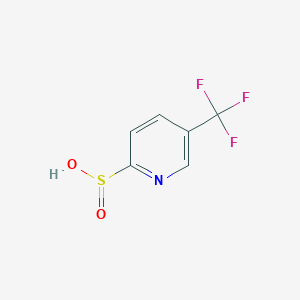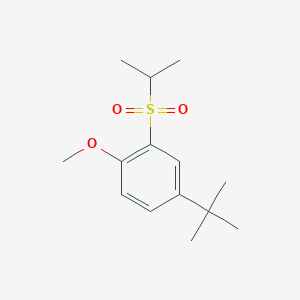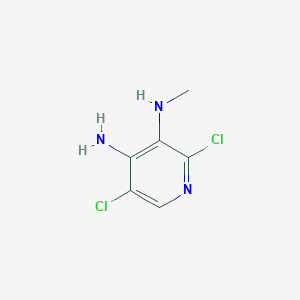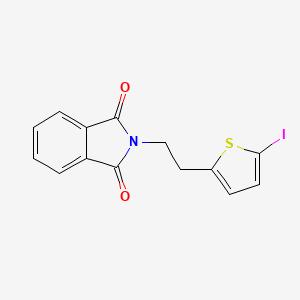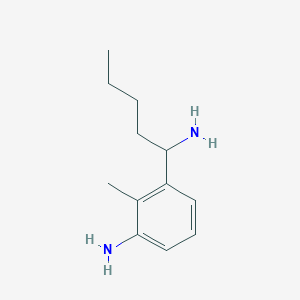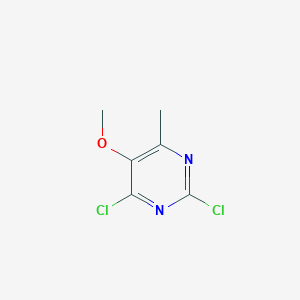
2,4-Dichloro-5-methoxy-6-methylpyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-Dichloro-5-methoxy-6-methylpyrimidine is a heterocyclic aromatic compound with the molecular formula C6H6Cl2N2O It is a derivative of pyrimidine, a six-membered ring containing two nitrogen atoms at positions 1 and 3
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-5-methoxy-6-methylpyrimidine typically involves the chlorination of 5-methoxy-6-methylpyrimidine. The reaction is carried out using chlorine gas in the presence of a suitable solvent, such as acetic acid, at elevated temperatures. The reaction conditions must be carefully controlled to ensure the selective chlorination at the 2 and 4 positions of the pyrimidine ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is conducted in large reactors with precise temperature and pressure control to maximize yield and purity.
化学反应分析
Types of Reactions
2,4-Dichloro-5-methoxy-6-methylpyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms at positions 2 and 4 can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form this compound derivatives with different functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide, ammonia, or thiourea in solvents like ethanol or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Products include 2-amino-4-chloro-5-methoxy-6-methylpyrimidine, 2,4-diamino-5-methoxy-6-methylpyrimidine, and 2,4-dithiomethyl-5-methoxy-6-methylpyrimidine.
Oxidation: Products include 2,4-dichloro-5-formyl-6-methylpyrimidine and 2,4-dichloro-5-carboxy-6-methylpyrimidine.
Reduction: Products include this compound derivatives with various reduced functional groups.
科学研究应用
2,4-Dichloro-5-methoxy-6-methylpyrimidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the production of agrochemicals and dyes.
作用机制
The mechanism of action of 2,4-Dichloro-5-methoxy-6-methylpyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing the catalytic reaction. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and altering cellular responses.
相似化合物的比较
Similar Compounds
2,4-Dichloro-5-methoxypyrimidine: Lacks the methyl group at position 6.
2,4-Dichloro-6-methylpyrimidine: Lacks the methoxy group at position 5.
2,4-Dichloropyrimidine: Lacks both the methoxy and methyl groups.
Uniqueness
2,4-Dichloro-5-methoxy-6-methylpyrimidine is unique due to the presence of both methoxy and methyl groups, which can influence its chemical reactivity and biological activity. The combination of these substituents can enhance its potential as a versatile intermediate in organic synthesis and its efficacy in various scientific applications.
属性
分子式 |
C6H6Cl2N2O |
|---|---|
分子量 |
193.03 g/mol |
IUPAC 名称 |
2,4-dichloro-5-methoxy-6-methylpyrimidine |
InChI |
InChI=1S/C6H6Cl2N2O/c1-3-4(11-2)5(7)10-6(8)9-3/h1-2H3 |
InChI 键 |
CEKDJPWJDAKPSZ-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=NC(=N1)Cl)Cl)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


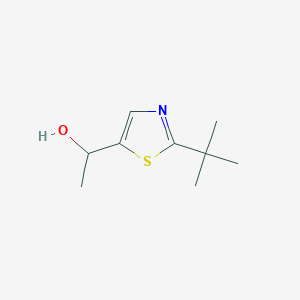
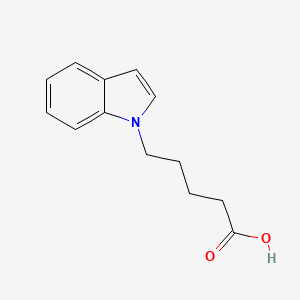
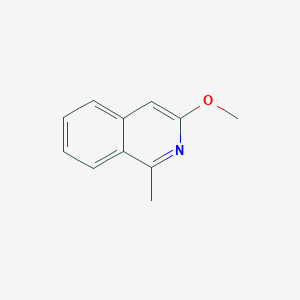
![Methyl 3-(hydroxymethyl)imidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B15224443.png)

